3-Chloro-N-cyclohexyl-5-nitrobenzamide
CAS No.:
Cat. No.: VC13481103
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O3 |
|---|---|
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | 3-chloro-N-cyclohexyl-5-nitrobenzamide |
| Standard InChI | InChI=1S/C13H15ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) |
| Standard InChI Key | AXBUNDIFMREYRB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Geometry and Crystallographic Insights
The molecular structure of 3-chloro-N-cyclohexyl-5-nitrobenzamide features a benzamide core substituted with chlorine and nitro groups at the 3- and 5-positions, respectively, and a cyclohexyl group attached via an amide linkage. While direct crystallographic data for this compound is limited, related structures such as 3-chloro-N-cyclohexylbenzamide (lacking the nitro group) provide valuable insights. In the analogous compound, the amide group forms a dihedral angle of 42.0° with the benzene ring, creating a non-planar conformation that influences intermolecular interactions . The nitro group in the title compound likely exacerbates this steric hindrance, further distorting the molecular plane and affecting packing efficiency in crystalline states.
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum would exhibit characteristic stretches for the amide C=O bond (~1650 cm⁻¹), nitro group asymmetrical and symmetrical vibrations (~1520 and ~1350 cm⁻¹), and C-Cl stretches (~750 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the cyclohexyl protons (δ 1.2–2.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and the amide proton (δ ~8.0 ppm). Computational studies using density functional theory (DFT) could predict optimized geometries and electronic properties, such as a calculated pKa of 13.06±0.20 , indicating weak acidity for the amide proton.
Synthesis and Preparation Methods
Stepwise Synthetic Routes
The synthesis of 3-chloro-N-cyclohexyl-5-nitrobenzamide typically involves sequential functionalization of the benzamide scaffold:
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Nitration: Introducing the nitro group at the 5-position of 3-chlorobenzamide using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution proceeds via the generation of nitronium ions, with the chloro group directing nitration to the para position.
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Cyclohexylation: Reacting the nitrated intermediate with cyclohexylamine under nucleophilic acyl substitution conditions. This step often employs coupling agents like thionyl chloride or carbodiimides to activate the carboxylic acid as an acyl chloride or mixed anhydride .
Industrial-Scale Production
Industrial synthesis may utilize continuous flow reactors to enhance reaction efficiency and safety, particularly during the exothermic nitration step. Process optimization focuses on minimizing byproducts such as di-nitrated derivatives or hydrolysis products. Yield improvements are achievable through temperature control (0–5°C during nitration) and stoichiometric excess of cyclohexylamine (1.2–1.5 equivalents).
Chemical Reactivity and Functional Transformations
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield 3-chloro-N-cyclohexyl-5-aminobenzamide. This transformation is critical for generating bioactive intermediates, as aromatic amines often exhibit enhanced pharmacological profiles compared to nitro precursors.
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-chloro position. For example, treatment with sodium methoxide in dimethylformamide (DMF) at 120°C replaces chlorine with methoxy, producing 3-methoxy-N-cyclohexyl-5-nitrobenzamide. Such reactions expand the compound’s utility in structure-activity relationship (SAR) studies.
Comparative Analysis with Structural Analogues
Impact of Nitro Substitution
Compared to 3-chloro-N-cyclohexylbenzamide , the nitro group in the title compound:
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Increases molecular polarity (logP reduced by ~0.8 units)
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Lowers the pKa of the amide proton by 1.2 units due to electron-withdrawing effects
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Enhances reactivity toward nucleophilic substitution at the 3-position
Role of the Cyclohexyl Group
The cyclohexyl moiety improves lipid solubility, as evidenced by a 30% increase in octanol-water partition coefficient (logP) compared to N-methyl analogues. This modification enhances membrane permeability in biological systems.
Physicochemical Properties and Predictive Data
Future Directions and Research Opportunities
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Biological Screening: Comprehensive evaluation against viral, bacterial, and fungal pathogens.
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Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.
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Catalysis: Exploration as a ligand in transition metal-catalyzed cross-coupling reactions.
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